Irreversible Alanine Racemase Inactivation: 90–95% Activity Loss vs. Untreated Controls
β-Chloro-D-alanine (the free base form of the target hydrochloride salt) produces near-complete inactivation of bacterial alanine racemase, a key enzyme in peptidoglycan cell wall biosynthesis. When extracts of E. coli or B. subtilis were treated with β-chloro-D-alanine, the activities of alanine racemase and D-glutamate-D-alanine transaminase were inhibited by 90–95% compared to untreated control extracts [1]. This level of inactivation is consistent with a mechanism-based, irreversible (suicide) inhibition mode, as the β-chloroamino acid covalently modifies the PLP-binding lysine residue [1]. The D-isomer specifically shifts the intracellular free alanine pool from ~95% D-configuration in untreated cells to predominantly the L-isomer following treatment, confirming that alanine racemase is the primary cellular target [1].
| Evidence Dimension | Enzyme activity (% inhibition relative to untreated control) |
|---|---|
| Target Compound Data | 90–95% inhibition |
| Comparator Or Baseline | Untreated control extracts (0% inhibition) |
| Quantified Difference | 90–95 percentage-point reduction in enzyme activity |
| Conditions | E. coli or B. subtilis cell extracts; β-chloro-D-alanine treatment |
Why This Matters
For researchers investigating bacterial cell wall biosynthesis or screening for antimicrobial adjuvants, the near-quantitative inactivation of alanine racemase makes 3-chloroalanine hydrochloride an essential positive-control inhibitor and a benchmark for evaluating novel alanine racemase inhibitors.
- [1] Manning JM, Merrifield NE, Jones WM, Gotschlich EC. Inhibition of bacterial growth by β-chloro-D-alanine. Proc Natl Acad Sci USA. 1974;71(2):417-421. View Source
